molecular formula C17H17F2N5O2 B2579992 [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006445-13-1

[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2579992
CAS RN: 1006445-13-1
M. Wt: 361.353
InChI Key: JCUUELNZXMNYDD-UHFFFAOYSA-N
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Description

[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C17H17F2N5O2 and its molecular weight is 361.353. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The compound [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid falls within the category of highly substituted pyrazolines. Research on the synthesis and chemistry of hexasubstituted pyrazolines reveals the development of synthetic routes leading to pentasubstituted 2H-pyrazoles, which serve as key materials for synthesizing various series of highly substituted pyrazolines. These compounds exhibit significant potential for facile synthesis of hexasubstituted cyclopropanes upon thermolysis. Moreover, certain derivatives demonstrate effectiveness as oxygen-atom transfer reagents and provide insights into the synthesis of 3-hydroxy-1,2-dioxolanes through the thermal decomposition of hydroperoxy substituted pyrazolines. This area of research highlights the compound's relevance in exploring novel synthetic pathways and chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The structure of [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid showcases the versatility of the pyrazolo[3,4-b]pyridine scaffold in the design of kinase inhibitors. The scaffold's ability to interact with kinases through multiple binding modes makes it a valuable component in the design of inhibitors targeting a broad range of kinase enzymes. Patents covering the use of this scaffold in kinase inhibition underscore its significance in pharmaceutical research, suggesting its potential in developing new therapeutic agents (Wenglowsky, 2013).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research into the chemical inhibition of cytochrome P450 isoforms in human liver microsomes has identified compounds with structures similar to [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid as potent and selective inhibitors. These inhibitors play a crucial role in understanding drug-drug interactions and the metabolism of various pharmaceuticals, emphasizing the importance of this compound class in medicinal chemistry and pharmacokinetics (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antifungal Pharmacophore Sites

Investigations into the structure-activity relationships of compounds targeting the Fusarium oxysporum pathogen have highlighted the significance of pyrazole derivatives, including those structurally related to [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. These studies contribute to a deeper understanding of antifungal pharmacophore sites, showcasing the potential of these compounds in addressing agricultural and medical challenges posed by fungal pathogens (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O2/c1-8-11(6-23(2)21-8)12-5-10(16(18)19)14-15(9-3-4-9)22-24(7-13(25)26)17(14)20-12/h5-6,9,16H,3-4,7H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUUELNZXMNYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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